Cas no 1658-21-5 (4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one)
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one structure](https://ja.kuujia.com/scimg/cas/1658-21-5x500.png)
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one
- DTXSID00461915
- SCHEMBL11157812
- 1-Oxaspiro[5.5]undec-3-en-2-one, 4-methoxy-
- A925107
- 1658-21-5
-
- インチ: InChI=1S/C11H16O3/c1-13-9-7-10(12)14-11(8-9)5-3-2-4-6-11/h7H,2-6,8H2,1H3
- InChIKey: BJFFUPMQMSGRJY-UHFFFAOYSA-N
- ほほえんだ: O=C1OC2(CCCCC2)CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 196.109944368g/mol
- どういたいしつりょう: 196.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.5Ų
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A114141-1g |
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one |
1658-21-5 | 95+% | 1g |
$714.0 | 2024-04-23 | |
Chemenu | CM139233-1g |
4-methoxy-1-oxaspiro[5.5]undec-3-en-2-one |
1658-21-5 | 95% | 1g |
$830 | 2021-08-05 | |
Chemenu | CM139233-1g |
4-methoxy-1-oxaspiro[5.5]undec-3-en-2-one |
1658-21-5 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A289000330-1g |
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one |
1658-21-5 | 95% | 1g |
763.98 USD | 2021-06-15 |
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-oneに関する追加情報
Introduction to 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one (CAS No. 1658-21-5)
4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 1658-21-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic oxane derivative exhibits a unique structural framework, combining a methoxy group with an oxaspiro scaffold, which makes it a promising candidate for further investigation in drug discovery and synthetic organic chemistry.
The molecular structure of 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one consists of two fused rings: a five-membered oxygen-containing ring (oxane) and a five-membered spirocyclic system connected by a single carbon atom. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited for designing bioactive compounds. The presence of the methoxy group at the 4-position enhances the molecule's solubility and reactivity, making it more amenable to further functionalization.
In recent years, there has been growing interest in spirocyclic compounds due to their potential biological activities and structural diversity. Spirocycles are known for their rigidity and stability, which often translate into higher binding affinities with biological targets. The 1-oxaspiro[5.5]undec-3-en-2-one core structure has been explored for its pharmacological properties, particularly in the context of antimicrobial, anti-inflammatory, and anticancer agents. Researchers have been particularly intrigued by its ability to interact with enzymes and receptors in a manner that could lead to novel therapeutic interventions.
One of the most compelling aspects of 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one is its versatility in synthetic chemistry. The spirocyclic framework provides multiple sites for chemical modification, allowing chemists to tailor the molecule's properties for specific applications. For instance, the methoxy group can be readily oxidized or reduced, while other functional groups can be introduced through various organic transformations. This flexibility makes it an attractive building block for constructing more complex derivatives with enhanced biological activity.
Recent studies have highlighted the potential of 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one as a scaffold for developing small-molecule drugs. Researchers have reported its efficacy in inhibiting certain enzymes involved in cancer progression, as well as its ability to modulate inflammatory pathways. These findings are particularly exciting because they suggest that this compound could be developed into a lead compound for further optimization through structure-based drug design.
The synthesis of 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one has been refined over the years, with several efficient synthetic routes being reported in the literature. These methods often involve multi-step sequences that include cyclization reactions, oxidation processes, and functional group interconversions. The availability of reliable synthetic protocols has facilitated its use in both academic and industrial research settings.
In addition to its pharmaceutical applications, 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one has shown promise in materials science and agrochemical research. Its unique structural features make it a candidate for developing novel polymers or specialty chemicals with tailored properties. Furthermore, its bioactivity suggests potential uses in crop protection agents, where spirocyclic compounds have been increasingly explored due to their environmental compatibility and efficacy.
The future of research on 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one looks promising, with ongoing investigations aimed at uncovering new biological activities and optimizing its pharmacokinetic profile. Advances in computational chemistry and high-throughput screening techniques are likely to accelerate the discovery process, enabling researchers to rapidly identify promising derivatives for further development.
In conclusion, 4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one (CAS No. 1658-21-5) is a structurally intriguing compound with significant potential in pharmaceuticals and beyond. Its unique spirocyclic oxane framework, combined with the presence of a methoxy group, makes it a versatile scaffold for drug discovery and synthetic applications. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an important role in the development of next-generation therapeutics and materials.
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